6-(5-Pyrazolyl)pyridine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(5-Pyrazolyl)pyridine-2-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyridine ringThe molecular formula of this compound is C9H7N3O2 .
Mechanism of Action
Biochemical Pathways
Pyrazole derivatives have been studied for their potential in drug design and discovery, particularly as cancer and inflammation therapeutics
Result of Action
It’s worth noting that pyrazole derivatives have been studied for their potential therapeutic effects in cancer and inflammation .
Biochemical Analysis
Biochemical Properties
6-(5-Pyrazolyl)pyridine-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been reported to interact with metal ions, forming coordination complexes that can affect enzymatic activity . The nature of these interactions often involves chelation, where the compound binds to metal ions, potentially altering the enzyme’s conformation and activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to have neuroprotective, immunological, and anti-proliferative effects . These effects are mediated through its interactions with specific cellular receptors and signaling molecules, leading to changes in cellular responses and metabolic activities.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at +4°C . Its activity may decrease over time due to degradation, which can impact its effectiveness in long-term experiments.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and immunomodulation. At higher doses, it can cause toxic or adverse effects, including cellular damage and metabolic disturbances . These threshold effects highlight the importance of dosage optimization in experimental studies to achieve the desired outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For instance, it can be metabolized through oxidation or conjugation reactions, leading to the formation of different metabolites . These metabolic pathways can influence the compound’s bioavailability and activity within the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with other biomolecules and its overall effectiveness in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Pyrazolyl)pyridine-2-carboxylic acid typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with β-dicarbonyl compounds can yield pyrazole derivatives, which can then be further functionalized to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced techniques to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(5-Pyrazolyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
6-(5-Pyrazolyl)pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise for developing new drugs with various therapeutic effects.
Industry: The compound’s unique properties make it useful in materials science and as a precursor for industrial chemicals
Comparison with Similar Compounds
Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: This compound shares the pyridine-2-carboxylic acid core but has a hydroxyl group instead of a pyrazole ring.
Pyrazole derivatives: Various pyrazole derivatives exhibit similar structural features and biological activities.
Uniqueness
6-(5-Pyrazolyl)pyridine-2-carboxylic acid is unique due to the combination of the pyrazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-(1H-pyrazol-5-yl)pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)8-3-1-2-6(11-8)7-4-5-10-12-7/h1-5H,(H,10,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRDZPLFQLZLDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)O)C2=CC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.